5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-(((2-methylpyrimidin-5-yl)methyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(((2-methylpyrimidin-5-yl)methyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between appropriate precursors.
Methylation: The methyl group is introduced at the 2-position of the pyrimidine ring using methylating agents under controlled conditions.
Final Assembly: The final step involves the coupling of the 2-methylpyrimidin-5-yl moiety with the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-2-(((2-methylpyrimidin-5-yl)methyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(((2-methylpyrimidin-5-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine: Similar structure but lacks the additional amino and methyl groups.
5-Methyl-2-aminopyrimidine: Similar structure but lacks the additional amino group at the 5-position.
Uniqueness
5-Amino-2-(((2-methylpyrimidin-5-yl)methyl)amino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
77961-33-2 |
---|---|
Molecular Formula |
C10H12N6O |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-amino-2-[(2-methylpyrimidin-5-yl)methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H12N6O/c1-6-12-2-7(3-13-6)4-14-10-15-5-8(11)9(17)16-10/h2-3,5H,4,11H2,1H3,(H2,14,15,16,17) |
InChI Key |
XOBZATCVCHNLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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